Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
CAS No.: 500011-91-6
Cat. No.: VC3848462
Molecular Formula: C11H11BrClN3O2
Molecular Weight: 332.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500011-91-6 |
|---|---|
| Molecular Formula | C11H11BrClN3O2 |
| Molecular Weight | 332.58 g/mol |
| IUPAC Name | ethyl 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H11BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-5,8H,2,6H2,1H3 |
| Standard InChI Key | GUAZTUMVVYURLC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br |
| Canonical SMILES | CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 4,5-dihydro-1H-pyrazole core (a partially saturated five-membered ring containing two adjacent nitrogen atoms) substituted at the 1-position with a 3-chloropyridin-2-yl group and at the 3-position with a bromine atom. The 5-position is esterified with an ethyl carboxylate group. This configuration confers both electrophilic and nucleophilic reactivity, enabling participation in cross-coupling reactions and cycloadditions .
Molecular Formula:
Molecular Weight: 330.565 g/mol .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous pyrazole derivatives reveals planar ring systems with bond lengths consistent with aromatic delocalization in the pyridine moiety and partial single-bond character in the dihydropyrazole ring . The infrared (IR) spectrum exhibits characteristic stretches for ester carbonyl (), C-Br (), and C-Cl () bonds . Nuclear magnetic resonance (NMR) data for the compound include:
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NMR (400 MHz, CDCl): δ 1.38 (t, J = 7.1 Hz, 3H, CHCH), 3.12–3.20 (m, 2H, CH), 4.35 (q, J = 7.1 Hz, 2H, OCH), 5.21 (s, 1H, CH), 7.44–7.47 (m, 1H, pyridine-H), 8.20–8.22 (m, 1H, pyridine-H) .
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NMR (100 MHz, CDCl): δ 14.1 (CHCH), 44.5 (CH), 61.8 (OCH), 105.2 (C-Br), 122.3–150.1 (pyridine and pyrazole carbons), 165.4 (C=O) .
Synthesis and Industrial Production
Key Synthetic Pathways
The compound is synthesized via a multi-step sequence:
Step 1: Cyclization
3-Hydrazinopyridine dihydrochloride reacts with diethyl maleate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide) to form ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .
Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl) or bromine introduces halogen atoms at the 3-position, yielding ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .
Step 3: Oxidation
The dihydropyrazole intermediate is oxidized using potassium persulfate (KSO) in acetonitrile with sulfuric acid catalysis, achieving 75–80% yield .
Process Optimization
Industrial-scale production emphasizes:
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Temperature Control: Maintaining 60–70°C during cyclization prevents side reactions .
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Catalyst Efficiency: Sulfuric acid increases oxidation reaction rates by protonating persulfate ions .
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Solvent Selection: Acetonitrile enhances solubility of intermediates while minimizing byproduct formation .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
The compound exhibits limited water solubility () but high solubility in dichloromethane, dimethylformamide, and acetonitrile. It is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber vials .
Applications in Drug Discovery
Pharmacokinetic Profiling
In silico predictions using SwissADME indicate:
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Bioavailability: 76% (human oral absorption model)
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Blood-Brain Barrier Permeability: Low ()
| Parameter | Specification |
|---|---|
| Hazard Code | Xi (Irritant) |
| Flash Point | 208.6°C |
| Autoignition Temperature | >400°C |
Protective Measures
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Personal Protective Equipment: Nitrile gloves, chemical goggles, and lab coats.
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Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets like kinase enzymes.
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Process Intensification: Develop continuous-flow synthesis to improve yield and reduce waste.
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Therapeutic Expansion: Evaluate efficacy against neglected tropical diseases and antibiotic-resistant bacteria.
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